5-(3-Bromophenyl)thiazol-2-amine
Description
Properties
IUPAC Name |
5-(3-bromophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUNAYPJPKAVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301180 | |
| Record name | 5-(3-Bromophenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959986-17-5 | |
| Record name | 5-(3-Bromophenyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959986-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromophenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-Bromophenyl)thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of α-Bromo-1-(3-bromophenyl)ethanone
The synthesis begins with the bromination of 1-(3-bromophenyl)ethanone using molecular bromine (Br₂) in chloroform. This step introduces the α-bromo moiety essential for thiazole ring formation. The reaction proceeds at room temperature, achieving near-quantitative conversion within 2 hours.
Reaction Conditions :
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Substrate : 1-(3-bromophenyl)ethanone (1 eq)
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Reagent : Br₂ (1.1 eq) in CHCl₃
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Time : 2 hours
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Yield : 95% (isolated via vacuum distillation)
Cyclocondensation with Thiourea
The α-bromo ketone reacts with thiourea in ethanol under reflux to form the thiazole core. The mechanism involves nucleophilic attack by the thiourea’s sulfur atom, followed by cyclization and elimination of HBr.
Optimized Protocol :
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Solvent : Ethanol (0.3 M)
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Temperature : 80°C (reflux)
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Time : 30 minutes
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Workup : Precipitation in ice-cold water, extraction with ethyl acetate, and recrystallization from ethanol.
Analytical Data for this compound :
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Yield : 68%
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Melting Point : 232°C
One-Pot Oxidative Bromination Using mCPBA
A novel one-pot strategy eliminates the need for pre-halogenated ketones by integrating bromination and cyclocondensation steps. This method employs meta-chloroperoxybenzoic acid (mCPBA) as an oxidant to generate electrophilic bromine in situ.
Reaction Mechanism
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Thiourea Activation : Thiourea reacts with 1-(3-bromophenyl)ethanone in ethanol to form a thioamide intermediate.
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Oxidative Bromination : mCPBA oxidizes bromide ions (from the reaction medium) to hypobromous acid (HOBr), which electrophilically brominates the thiazole at position 5.
Procedure :
-
Substrates : 1-(3-bromophenyl)ethanone (1 eq), thiourea (1 eq)
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Oxidant : mCPBA (1 eq) in ethanol
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Conditions : Room temperature, 30 minutes
Advantages :
-
Avoids handling hazardous elemental bromine.
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Reduces reaction steps, enhancing atom economy.
Catalytic Synthesis Using TGA/DT Systems
Recent advances utilize thiourea-gold (TGA) and dithiocarbamate (DT) catalysts to accelerate thiazole formation under mild conditions. This method is particularly effective for substrates sensitive to high temperatures.
Catalytic Cycle
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Coordination : The TGA catalyst binds to the thiourea, activating it for nucleophilic attack.
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Ring Closure : The α-bromo ketone undergoes cyclization, facilitated by the DT co-catalyst, which stabilizes intermediates.
Optimized Parameters :
-
Catalyst Loading : 5 mol% TGA, 2 mol% DT
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Solvent : Acetonitrile
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Temperature : 50°C
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Hantzsch Synthesis | 68 | 30 min | High purity, scalable |
| One-Pot Bromination | 74 | 30 min | Avoids pre-halogenation |
| Catalytic (TGA/DT) | 82 | 2 hours | Mild conditions, low energy input |
Critical Observations :
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The one-pot method achieves superior yields by minimizing intermediate isolation.
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Catalytic systems, while slower, reduce side reactions for complex substrates.
Structural Characterization and Validation
Spectroscopic Confirmation
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¹H NMR : Aromatic protons resonate as multiplet signals at δ 7.34–8.30, confirming the 3-bromophenyl group. The absence of N-H stretching in IR (3400 cm⁻¹) indicates successful cyclization.
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¹³C NMR : The carbon adjacent to bromine appears at δ 90 ppm, distinguishing it from non-brominated analogues (δ 115 ppm).
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The bromophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in the growth and proliferation of cancer cells. The compound may also interfere with the replication of viruses by targeting viral enzymes or proteins .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the bromine atom on the phenyl ring significantly impacts physicochemical and biological properties:
- Meta (3-) vs. However, para-substituted derivatives (e.g., 4-(4-bromophenyl)thiazol-2-amine) exhibit stronger antimicrobial activity due to optimized electron-withdrawing effects .
- Thiazole vs. Thiadiazole Cores : Thiadiazoles (e.g., 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine) often show higher bioactivity in agrochemical applications, attributed to their greater electronegativity and capacity for hydrogen bonding .
Crystallographic and Physicochemical Properties
- Crystallinity: Bromophenyl-substituted heterocycles often form stable crystals due to halogen bonding. For instance, 6-bromo-1,3-benzothiazol-2-amine crystallizes in the monoclinic space group P2~1~/c with intermolecular N–H···N hydrogen bonds .
- Thermal Stability : Thiadiazoles like 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine exhibit high melting points (222–224°C), reflecting strong intermolecular interactions .
Biological Activity
5-(3-Bromophenyl)thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological activity, and relevant case studies, supported by data tables and detailed research findings.
Chemical Structure and Synthesis
The compound this compound features a thiazole ring substituted with a bromophenyl group. Its molecular formula is C10H8BrN3S, and it has a molecular weight of approximately 276.16 g/mol. The synthesis typically involves the reaction of appropriate brominated phenyl derivatives with thiazole precursors under controlled conditions.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various thiazole derivatives displayed promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was evaluated using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate | |
| Pseudomonas aeruginosa | 128 | Low |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has shown activity against various cancer cell lines, including breast cancer (MCF7) and leukemia (K562). The cytotoxic effects were assessed using assays such as the Sulforhodamine B (SRB) assay, which measures cell viability.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Comparison Standard |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | 5-Fluorouracil (15) |
| K562 (Leukemia) | 15.0 | Doxorubicin (10) |
| HeLa (Cervical Cancer) | 20.0 | Cisplatin (18) |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. For instance, its interaction with DNA or RNA synthesis pathways may lead to apoptosis in cancer cells or inhibit bacterial replication.
Case Studies
- Antimicrobial Efficacy : A study published in BMC Chemistry highlighted the synthesis of several thiazole derivatives, including this compound, which were tested for their antimicrobial properties against resistant strains of bacteria. The results indicated that modifications to the thiazole ring could enhance antimicrobial potency .
- Anticancer Research : Another investigation focused on the anticancer properties of thiazole derivatives, revealing that structural variations significantly influenced their cytotoxicity against different cancer cell lines. The study found that compounds similar to this compound exhibited promising results in reducing cell viability in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
